

# DL-Histidine-15N: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: DL-Histidine-15N

Cat. No.: B11929774

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

**DL-Histidine-15N** is a stable isotope-labeled form of the amino acid histidine, where one or more nitrogen atoms are replaced with the heavy isotope  $^{15}\text{N}$ . This non-radioactive isotopic labeling makes it an invaluable tool in various scientific disciplines, particularly in structural biology and metabolic research. Its primary application lies in Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, where the  $^{15}\text{N}$  nucleus serves as a probe to elucidate molecular structure, dynamics, and metabolic pathways. This guide provides a comprehensive overview of **DL-Histidine-15N**, its properties, and its applications in scientific research.

## Core Properties of DL-Histidine-15N

The fundamental characteristics of **DL-Histidine-15N** are crucial for its application in experimental settings. The properties can vary slightly depending on the specific labeling pattern (e.g.,  $\alpha$ - $^{15}\text{N}$ , or uniform labeling).

## Physicochemical Data

Property	Value	Source(s)
Chemical Formula	$C_6H_9^{15}N_3O_2$ (for triply labeled)	[1]
Molecular Weight	~156.15 g/mol (for $\alpha$ - $^{15}N$ )	[2]
Exact Mass	155.069477 g/mol (unlabeled)	[3][4]
Isotopic Purity	Typically $\geq 98\%$	[2]
Appearance	Solid	N/A
Storage Temperature	Room temperature, away from light and moisture	[2]
CAS Number ( $\alpha$ - $^{15}N$ )	287484-37-1	[2]
CAS Number (Unlabeled DL-Histidine)	4998-57-6	[2][3]

## Applications in Research

**DL-Histidine- $^{15}N$**  is a versatile tool for investigating biological systems at the molecular level.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

The primary application of  $^{15}N$ -labeled histidine is in NMR spectroscopy. The  $^{15}N$  nucleus has a spin of 1/2, making it NMR-active. By incorporating  $^{15}N$ -histidine into a protein, researchers can:

- Protein Structure and Dynamics:** Perform multidimensional heteronuclear NMR experiments (e.g.,  $^1H$ - $^{15}N$  HSQC) to study the structure and dynamics of proteins.[5] Each amino acid residue (except proline) in a  $^{15}N$ -labeled protein will ideally produce a unique peak in the HSQC spectrum, allowing for residue-specific analysis.
- Tautomeric and Protonation States:** Investigate the tautomeric ( $\tau$  and  $\pi$ ) and protonation states of histidine residues within a protein.[6][7] The chemical shift of the  $^{15}N$  nuclei in the imidazole ring is sensitive to these states, which is critical for understanding enzyme mechanisms and protein stability.[6][7]

- **Protein-Ligand Interactions:** Monitor changes in the chemical environment of specific histidine residues upon the binding of ligands, drugs, or other macromolecules.

## Mass Spectrometry (MS)

In proteomics and metabolomics, **DL-Histidine-15N** serves as an internal standard for the accurate quantification of histidine and histidine-containing peptides or proteins.<sup>[1][8]</sup> The mass shift introduced by the <sup>15</sup>N isotope allows for the differentiation and relative or absolute quantification of the labeled and unlabeled species. This is particularly useful in metabolic flux analysis and for tracking the fate of histidine in biological systems.<sup>[1][8]</sup>

## Experimental Protocols

While specific experimental conditions should be optimized for each application, the following provides a general framework for the use of **DL-Histidine-15N**.

### General Protocol for <sup>15</sup>N Labeling of Recombinant Proteins in *E. coli*

- **Prepare Minimal Media:** Prepare M9 minimal media, initially omitting the nitrogen source (NH<sub>4</sub>Cl).<sup>[9]</sup>
- **Add <sup>15</sup>N Source:** Supplement the M9 media with <sup>15</sup>N-labeled ammonium chloride (<sup>15</sup>NH<sub>4</sub>Cl) as the sole nitrogen source.<sup>[5][9]</sup>
- **Pre-culture:** Grow a starter culture of the *E. coli* strain containing the expression plasmid for the protein of interest in a rich medium (e.g., LB) to a high cell density.<sup>[9]</sup>
- **Inoculation:** Inoculate the M9 minimal media containing <sup>15</sup>NH<sub>4</sub>Cl with the pre-culture.<sup>[9]</sup>
- **Cell Growth and Induction:** Grow the cells at the optimal temperature until they reach the mid-log phase (OD<sub>600</sub> of ~0.6-0.8). Induce protein expression with the appropriate inducer (e.g., IPTG).
- **Harvesting and Purification:** After the desired expression period, harvest the cells by centrifugation. Purify the <sup>15</sup>N-labeled protein using standard chromatography techniques.

- Sample Preparation for NMR: The purified protein should be in a low-salt buffer, with a final concentration typically between 0.3-0.5 mM.[10] The buffer should contain 5-10% D<sub>2</sub>O for the NMR lock.[9]

## General Protocol for Solid-State NMR Sample Preparation of <sup>15</sup>N-Labeled Histidine

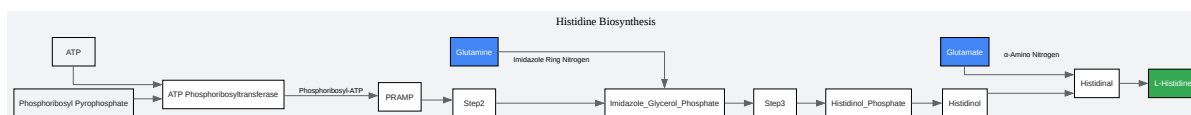
This protocol is adapted from a study on differentiating histidine tautomeric states.[7]

- Dissolution: Dissolve the uniformly <sup>13</sup>C, <sup>15</sup>N-labeled L-Histidine•HCl•H<sub>2</sub>O in deionized water.
- pH Adjustment: Titrate the solution with a base (e.g., 0.2 M NaOH) to the desired pH.
- Lyophilization: Freeze-dry the sample to obtain a powder.
- Packing: Pack the lyophilized powder into an appropriate MAS (Magic Angle Spinning) rotor (e.g., 3.2mm).
- NMR Analysis: Acquire solid-state NMR spectra on a spectrometer equipped for solids analysis.

## Visualizing Pathways and Workflows

### Histidine Biosynthesis Pathway

The following diagram illustrates the general biosynthetic pathway of histidine, where the nitrogen atoms that can be labeled with <sup>15</sup>N are incorporated.

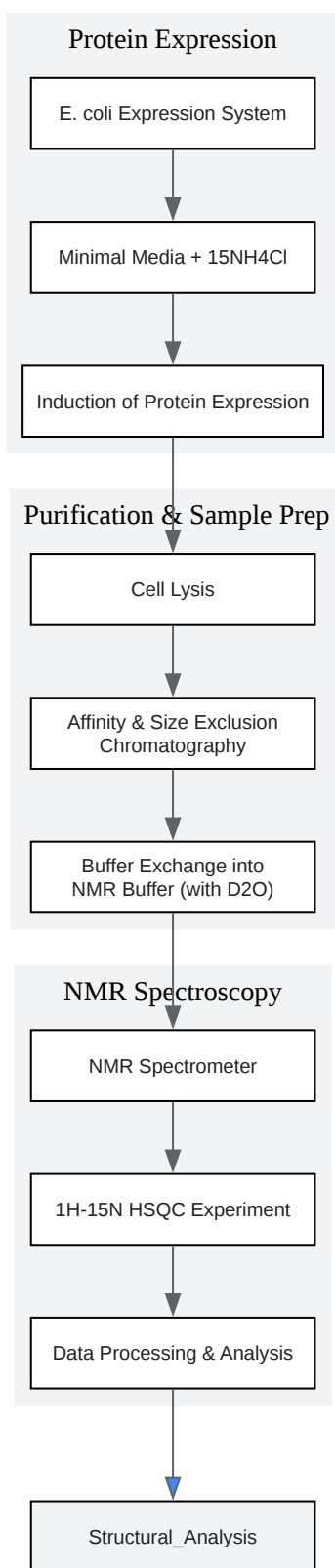


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Caption: Simplified bacterial histidine biosynthesis pathway.

## Experimental Workflow for Protein NMR using $^{15}\text{N}$ -Labeling

This diagram outlines the typical workflow from protein expression to NMR data analysis when using  $^{15}\text{N}$ -labeled amino acids.



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